molecular formula C6H5ClF2N2 B3377117 (2-Chloro-4,6-difluorophenyl)hydrazine CAS No. 1260676-91-2

(2-Chloro-4,6-difluorophenyl)hydrazine

Cat. No. B3377117
CAS RN: 1260676-91-2
M. Wt: 178.57 g/mol
InChI Key: QMVMJKUFXVUBNZ-UHFFFAOYSA-N
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Description

“(2-Chloro-4,6-difluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H5ClF2N2 . It is used in various chemical reactions and can be purchased from several suppliers .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4,6-difluorophenyl)hydrazine” consists of a phenyl ring substituted with two fluorine atoms, one chlorine atom, and a hydrazine group . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chloro-4,6-difluorophenyl)hydrazine” are not available, hydrazines are generally known to participate in a variety of chemical reactions. For instance, they can react with carbonyls to form hydrazones .


Physical And Chemical Properties Analysis

“(2-Chloro-4,6-difluorophenyl)hydrazine” is a white to light yellow crystal powder . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the retrieved resources .

Scientific Research Applications

Analysis of Genotoxic Impurities

Hydrazine compounds, including derivatives similar to (2-Chloro-4,6-difluorophenyl)hydrazine, are analyzed due to concerns about their potential genotoxicity. Advanced analytical techniques, both chromatographic and spectroscopic, are employed to detect these impurities in pharmaceuticals. The wide variety of analytical options allows for the selection of the most appropriate technique based on specific requirements, highlighting the importance of monitoring these compounds for safety (Elder, Snodin, & Teasdale, 2011).

Environmental and Carcinogenic Concerns

Research has shown that hydrazines and related chemicals, both natural and synthetic, pose significant environmental and health risks due to their carcinogenic properties. These compounds are found in various sources, including mushrooms, tobacco, and certain antibiotics. Their wide use in pharmaceuticals, agriculture, and industrial applications increases the exposure risk to humans, necessitating further research to understand and mitigate these risks (Tóth, 2000).

Antimicrobial and Antineoplastic Activities

Hydrazide-hydrazones exhibit a broad range of biological activities, including antimicrobial actions against various pathogens. Their potential as antimicrobial agents has been extensively reviewed, indicating the need for developing new compounds within this class for therapeutic applications (Popiołek, 2016). Similarly, certain hydrazines have shown antineoplastic activities, although their carcinogenic properties often overshadow their therapeutic potential (Tóth, 1996).

Environmental and Space Applications

Hydrazines are utilized in space propulsion due to their hypergolic properties with oxidizers. Research is focused on minimizing the environmental and health risks associated with hydrazine by exploring green propellants. This shift towards non-toxic formulations aims to ensure the sustainability of space missions (Markandan et al., 2018).

Safety and Hazards

“(2-Chloro-4,6-difluorophenyl)hydrazine” is classified as dangerous, with hazard statements including H310 (fatal in contact with skin), H301+H331 (toxic if swallowed or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), H370 (causes damage to organs), H317 (may cause an allergic skin reaction), H341 (suspected of causing genetic defects), H350 (may cause cancer), and H400 (very toxic to aquatic life) .

properties

IUPAC Name

(2-chloro-4,6-difluorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-4-1-3(8)2-5(9)6(4)11-10/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMJKUFXVUBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4,6-difluorophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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